molecular formula C20H21N3O2 B5539868 7,10-DIMETHOXY-5,5-DIMETHYL-3-PHENYL-5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLINE

7,10-DIMETHOXY-5,5-DIMETHYL-3-PHENYL-5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLINE

Cat. No.: B5539868
M. Wt: 335.4 g/mol
InChI Key: AHQPDKZRNZQLSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,10-DIMETHOXY-5,5-DIMETHYL-3-PHENYL-5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLINE is a heterocyclic compound that belongs to the class of triazoloisoquinolines This compound is characterized by its unique structure, which includes a triazole ring fused to an isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,10-DIMETHOXY-5,5-DIMETHYL-3-PHENYL-5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenylisoquinoline with hydrazine derivatives, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

7,10-DIMETHOXY-5,5-DIMETHYL-3-PHENYL-5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

7,10-DIMETHOXY-5,5-DIMETHYL-3-PHENYL-5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,10-DIMETHOXY-5,5-DIMETHYL-3-PHENYL-5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,10-DIMETHOXY-5,5-DIMETHYL-3-PHENYL-5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLINE is unique due to its specific combination of methoxy and methyl groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

7,10-dimethoxy-5,5-dimethyl-3-phenyl-6H-[1,2,4]triazolo[3,4-a]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-20(2)12-14-15(24-3)10-11-16(25-4)17(14)19-22-21-18(23(19)20)13-8-6-5-7-9-13/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHQPDKZRNZQLSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=CC(=C2C3=NN=C(N31)C4=CC=CC=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.